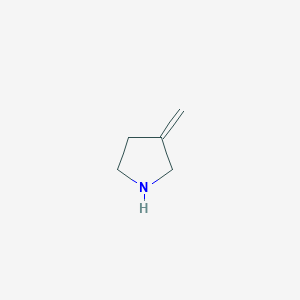

3-Methylidenepyrrolidine

CAS No.:

Cat. No.: VC2510841

Molecular Formula: C5H9N

Molecular Weight: 83.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9N |

|---|---|

| Molecular Weight | 83.13 g/mol |

| IUPAC Name | 3-methylidenepyrrolidine |

| Standard InChI | InChI=1S/C5H9N/c1-5-2-3-6-4-5/h6H,1-4H2 |

| Standard InChI Key | XGJYZAAIQYBIKF-UHFFFAOYSA-N |

| Canonical SMILES | C=C1CCNC1 |

Introduction

| Property | Description |

|---|---|

| Molecular Formula | C₅H₉N |

| Molecular Weight | 83.13 g/mol |

| Structure | Five-membered ring with a nitrogen atom and an exocyclic methylene group |

| Physical State | Colorless liquid at room temperature |

| Solubility | Soluble in most organic solvents; partially soluble in water |

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 3-methylidenepyrrolidine and its derivatives. These methods vary in complexity, yield, and scalability.

Rhodium-Catalyzed Cycloaddition

One of the most efficient methods for synthesizing 3-methylidenepyrrolidine derivatives involves rhodium-catalyzed intermolecular [3 + 2] cycloadditions of vinylaziridines with allenes. This approach has demonstrated excellent regioselectivity and stereoselectivity, making it particularly valuable for the synthesis of chiral methylene pyrrolidines.

The reaction mechanism proceeds through:

-

Initial C–N oxidative addition forming a Rh–allyl complex

-

Proximal-insertion of allene into the Rh–N bond

-

C(sp²)–C(sp³) reductive elimination

This method produces 3-methylene-pyrrolidine products with high regio-, E/Z, and diastereo-selectivity . The substituent on the allene significantly impacts the reaction pathway, allowing for selectivity control between proximal and distal CC bond insertion.

Synthetic Route via Protected Intermediates

Another common approach utilizes protected intermediates, particularly tert-butoxycarbonyl (Boc) protected derivatives. 1-Boc-3-methylene-pyrrolidine (CAS: 114214-71-0) serves as a valuable synthetic intermediate in the preparation of 3-methylidenepyrrolidine . This protected form offers several advantages:

| Advantage | Description |

|---|---|

| Stability | The Boc group enhances stability during various reaction conditions |

| Reactivity Control | Nitrogen reactivity is modulated, allowing selective transformations |

| Purification | Improved handling and purification properties |

The protected compound can be characterized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| Density | 1.01±0.1 g/cm³ |

| Boiling Point | 236.7±29.0 °C |

| pKa | -1.49±0.20 |

| Storage Condition | 2-8°C |

Related Derivatives and Their Properties

The 3-methylidenepyrrolidine scaffold serves as a foundation for numerous derivatives with diverse properties and applications.

N-Substituted Derivatives

N-substituted derivatives, such as 1,1-Dimethylethyl 3-methylene-1-pyrrolidinecarboxylate (Boc-protected form) and 3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione, exhibit distinct chemical and biological properties:

| Derivative | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| 1,1-Dimethylethyl 3-methylene-1-pyrrolidinecarboxylate | C₁₀H₁₇NO₂ | 183.25 g/mol | Protected nitrogen; used as a synthetic intermediate |

| 3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | C₁₂H₈F₃NO₂ | 255.19 g/mol | Contains trifluoromethyl group; potential biological activity |

The 3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione derivative is particularly interesting due to its electron-deficient lactam ring and capacity for hydrogen bonding. The 4-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects and lipophilicity, which may enhance metabolic stability and membrane permeability.

Related Structural Analogs

Several structural analogs of 3-methylidenepyrrolidine demonstrate the versatility of this scaffold:

-

3-Methylpyrrolidin-3-ol (C₅H₁₁NO, MW: 101.15 g/mol): Features a hydroxyl group instead of a methylidene group

-

Pyrrolidine, 3-methyl- (C₅H₁₁N, MW: 85.15 g/mol): Contains a methyl substituent rather than a methylidene group

-

1-(4-chlorophenyl)-3-methylidene-pyrrolidine-2,5-dione: An N-arylated derivative with a 4-chlorophenyl substituent

These analogs demonstrate how modifications to the basic structure can yield compounds with diverse properties and potential applications.

Applications in Organic Synthesis

3-Methylidenepyrrolidine and its derivatives serve as valuable building blocks in organic synthesis, particularly in medicinal chemistry and materials science.

As Precursors for Biologically Active Compounds

The 3-methylidenepyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a precursor for numerous compounds with potential biological activities:

-

The exocyclic double bond provides a reactive site for various transformations

-

The nitrogen atom allows for strategic functionalization

-

The cyclic structure offers conformational constraints beneficial for target binding

The pyrrolidine ring structure appears in numerous natural alkaloids and synthetic drugs, including nicotine, hygrine, procyclidine, and bepridil. It also forms the basis for the racetam compounds (e.g., piracetam, aniracetam) .

As Monomers in Polymerization

Derivatives containing the 3-methylidenepyrrolidine motif can serve as monomers in polymerization reactions. For example, 3-Methylene-1-(1-naphthyl)pyrrolidine-2,5-dione has been documented as a monomer used in copolymerization reactions .

| Property | Value |

|---|---|

| IUPAC Name | 3-methylidene-1-naphthalen-1-ylpyrrolidine-2,5-dione |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Molecular Weight | 237.258 g/mol |

| H Bond Acceptors | 2 |

| H Bond Donors | 0 |

The reactive exocyclic double bond enables various polymerization mechanisms, including radical and anionic polymerization, leading to materials with unique properties .

Biological Activity and Medicinal Chemistry

3-Methylidenepyrrolidine derivatives exhibit diverse biological activities, making them valuable scaffolds in drug discovery.

| Activity | Description | Related Compounds |

|---|---|---|

| Interaction with Voltage-Gated Ion Channels | Modulation of sodium and calcium channels, crucial for neuronal excitability | Pyrrolidine-2,5-dione derivatives |

| Influence on GABAergic Signaling | Interaction with GABA transporters, potentially enhancing inhibitory neurotransmission | Pyrrolidine derivatives |

| Anticonvulsant Properties | Reduction of seizure activity in animal models | Certain pyrrolidine derivatives |

| Neuroprotective Effects | Mitigation of neuronal damage by modulating calcium influx through NMDA receptors | Pyrrolidine-2,5-dione derivatives |

The trifluoromethyl-substituted derivative (3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione) has been noted for its enhanced lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. This compound may inhibit specific enzymes or receptors, leading to observed biological effects.

Structure-Activity Relationships

Structure-activity relationship studies of related compounds provide insights into how structural modifications affect biological activity:

-

The methylidene substituent may introduce conformational rigidity or serve as a Michael acceptor for covalent inhibition, unlike non-reactive substituents in other analogs

-

The incorporation of electron-withdrawing groups (such as trifluoromethyl) can enhance metabolic stability and bioavailability

-

N-aryl substituents significantly influence the compound's biological profile, with different aryl groups showing varying potency and selectivity

Spectroscopic Characteristics and Identification

Various spectroscopic methods can be employed for the identification and characterization of 3-methylidenepyrrolidine and its derivatives.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of 3-methylidenepyrrolidine:

-

¹H NMR: The methylidene protons typically appear as a singlet or doublet around 4.5-5.5 ppm

-

¹³C NMR: The methylidene carbon exhibits a characteristic signal around 105-115 ppm

-

The pyrrolidine ring protons and carbons show distinct patterns that help confirm the structure

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the 3-methylidenepyrrolidine structure.

Infrared Spectroscopy

IR spectroscopy reveals characteristic absorption bands:

-

C=C stretching of the methylidene group (1640-1680 cm⁻¹)

-

C-N stretching of the pyrrolidine ring (1200-1350 cm⁻¹)

-

C-H stretching of the methylidene (around 3100 cm⁻¹)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume